spiro[2.5]octane-6-sulfonyl chloride
Description
Spiro[2.5]octane-6-sulfonyl chloride is a bicyclic sulfonyl chloride characterized by a spiro junction between a cyclopropane and a cyclohexane ring, with the sulfonyl chloride (-SO₂Cl) group positioned at the 6th carbon of the octane framework. This compound’s unique spiro architecture imparts steric constraints and electronic effects that influence its reactivity and applications in organic synthesis, particularly as a sulfonating agent or intermediate in pharmaceuticals and agrochemicals.
Properties
CAS No. |
2012884-41-0 |
|---|---|
Molecular Formula |
C8H13ClO2S |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-6-sulfonyl chloride typically involves the reaction of spiro[2.5]octane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and temperature control to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or distillation may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form spiro[2.5]octane-6-sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction reactions.
Scientific Research Applications
Spiro[2.5]octane-6-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of spiro[2.5]octane-6-sulfonyl chloride involves its reactivity with nucleophiles and reducing agents. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares spiro[2.5]octane-6-sulfonyl chloride with analogous spiro-sulfonyl chlorides and derivatives, focusing on molecular features, physicochemical properties, and functional distinctions:
Key Findings:
- Ring Size and Reactivity : Smaller spiro systems (e.g., [2.3] in ) exhibit greater ring strain and reactivity compared to [2.5] derivatives. The larger octane spiro framework in this compound likely reduces strain, favoring stability but requiring harsher conditions for reactions .
- Substituent Effects : Direct sulfonyl chloride attachment (as in ) enhances electrophilicity at the sulfur center compared to branched analogs (e.g., ). Heteroatoms (O, N) in the spiro ring (e.g., ) modulate electronic properties and solubility.
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